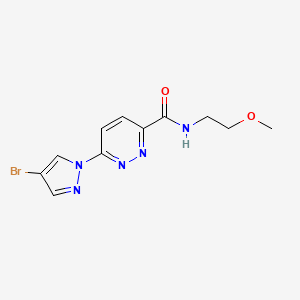
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazole moiety attached to a pyridazine ring, with a methoxyethyl group and a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromopyrazole Intermediate: The bromopyrazole moiety can be synthesized by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling with Pyridazine: The bromopyrazole intermediate is then coupled with a pyridazine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloropyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
- 6-(4-fluoropyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
- 6-(4-iodopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
Uniqueness
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to its targets. Additionally, the methoxyethyl group provides increased solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c1-19-5-4-13-11(18)9-2-3-10(16-15-9)17-7-8(12)6-14-17/h2-3,6-7H,4-5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLBKDFFANJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
![2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid](/img/structure/B7077198.png)
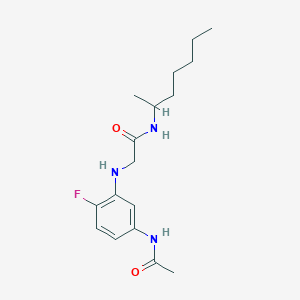
![N-[3-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7077203.png)
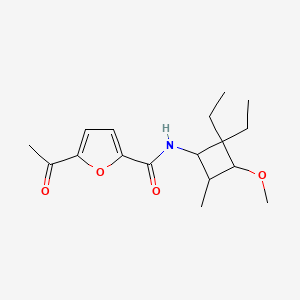
![N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide](/img/structure/B7077221.png)
![[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B7077229.png)
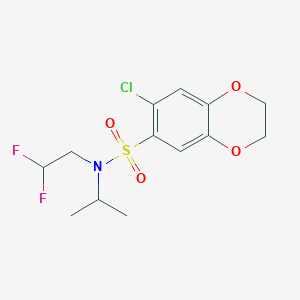
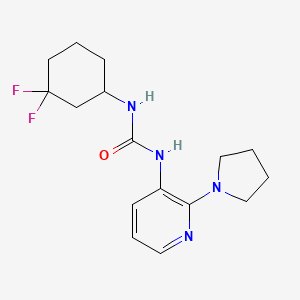
![4-chloro-1-methyl-N-[(2-methyltetrazol-5-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7077251.png)
![[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone](/img/structure/B7077253.png)
![N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7077254.png)
![N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide](/img/structure/B7077257.png)
![4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7077266.png)
